2-(4-biphenylyloxy)-N-phenylacetamide
Description
2-(4-Biphenylyloxy)-N-phenylacetamide is a phenylacetamide derivative characterized by a biphenylyloxy group attached to the acetamide scaffold. The biphenylyloxy moiety may enhance lipophilicity and binding affinity to biological targets compared to simpler phenoxy derivatives, though this hypothesis requires empirical validation .
Propriétés
IUPAC Name |
N-phenyl-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPJLCMDCGVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
- Structural Features: Fluorine substitution at the para position of the phenoxy group.
- Activity: PC3 (Prostate Carcinoma): Compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) showed potent cytotoxicity, though less active than imatinib (IC50 = 40 μM) . MCF-7 (Breast Cancer): Compound 2c (IC50 = 100 μM) exhibited comparable activity to imatinib (IC50 = 98 μM) .
- Structure-Activity Relationship (SAR) : Nitro substituents (e.g., 2a–2c ) enhance cytotoxicity over methoxy groups (e.g., 2d–2f ), likely due to increased electron-withdrawing effects .
Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives
| Compound | Substituent | IC50 (μM) | Target Cell Line | Reference |
|---|---|---|---|---|
| 2b | 4-Nitro | 52 | PC3 | |
| 2c | 4-Nitro | 80 (PC3), 100 (MCF-7) | PC3/MCF-7 | |
| Imatinib | Reference Drug | 40 (PC3), 98 (MCF-7) | PC3/MCF-7 |
Antitubercular Activity
2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives
- Structural Features: Fluoro and nitro groups on the phenoxy ring.
- Activity :
- SAR : The nitro group is critical for activity, likely facilitating target engagement through redox interactions .
Antiviral Activity
2-(Isoquinolin-4-yl)-N-phenylacetamide
- Structural Features: Isoquinoline substitution.
- Activity : Demonstrated high binding affinity (−22.65 kcal/mol) to SARS-CoV-2 main protease (M<sup>pro</sup>), forming hydrogen bonds with HIS163 and GLU166 residues .
- Implications: The isoquinoline moiety occupies a hydrophobic pocket in M<sup>pro</sup>, suggesting that bulkier substituents (e.g., biphenylyloxy) might enhance binding .
Drug-like Properties
S-4: 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide
- Lipophilicity: Log D values of 0.54 (octanol/PBS) and −1.33 (cyclohexane/PBS) indicate moderate hydrophobicity .
- Plasma Protein Binding: 78.82%, comparable to propranolol (80–93%), suggesting favorable pharmacokinetics .
- Metabolic Stability : 36.07% remaining after metabolism, indicating moderate hepatic clearance .
Table 2: Pharmacokinetic Properties of S-4
| Property | Value | Reference |
|---|---|---|
| Log D (Octanol/PBS) | 0.54 | |
| Plasma Protein Binding | 78.82% | |
| Metabolic Stability | 36.07% remaining |
Alkylation of N-Substituted 2-Phenylacetamides
- Solvent Effects: Polar solvents like DMSO improve reaction yields (6.87 mmol product) compared to non-polar solvents (e.g., hexane: 5 mmol) .
- Catalysis : Phase-transfer catalysts in toluene enhance benzylation efficiency, a strategy applicable to synthesizing biphenylyloxy analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
